2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide
Description
2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide is a brominated indole-acetamide derivative with the molecular formula C₁₈H₁₇BrN₂O₂ and a molecular weight of 373.2 g/mol . The compound features a 6-bromo-substituted indole core linked via an acetamide group to a 4-(2-hydroxyethyl)phenyl moiety.
Properties
IUPAC Name |
2-(6-bromoindol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c19-15-4-3-14-7-9-21(17(14)11-15)12-18(23)20-16-5-1-13(2-6-16)8-10-22/h1-7,9,11,22H,8,10,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITNUKNTGLQZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)CCO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 6-bromoindole.
Acylation: The 6-bromoindole is then acylated with an appropriate acylating agent to introduce the acetamide group.
Coupling Reaction: The acylated product is coupled with 4-(2-hydroxyethyl)aniline under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out to reduce the bromine atom or other functional groups.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound with the bromine atom or other functional groups reduced.
Substitution: Substituted derivatives with different nucleophiles replacing the bromine atom.
Scientific Research Applications
2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
*Estimated based on molecular formula.
Key Observations :
- Substituent Position : The 6-bromoindole group in the target compound contrasts with 4-bromo/chloro substitutions in analogues (e.g., 5f, 5g) . Bromine at position 6 may alter steric interactions in biological targets compared to position 3.
- Phenyl Ring Modifications : The 4-(2-hydroxyethyl)phenyl group in the target compound enhances hydrophilicity, whereas analogues feature methoxy (5f, 5g), thiazolyl (), or nitro groups (e.g., impurities in ).
- Thermal Stability : Compounds 5f and 5g exhibit higher melting points (248–257°C) compared to simpler acetamides, suggesting increased crystallinity due to hydrazinyl and methoxy groups .
Solubility and Bioavailability
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